Cas no 933730-49-5 (2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine)

2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine is a versatile intermediate in organic synthesis, characterized by its fused bicyclic structure combining a tetrahydroquinoline core with an ethylamine side chain. This compound is particularly valuable in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its rigid yet flexible framework allows for selective functionalization, enabling the development of compounds with tailored properties. The amine group provides a reactive handle for further derivatization, while the tetrahydroquinoline moiety offers stability and structural diversity. Suitable for use in heterocyclic chemistry, this compound is often employed in the synthesis of ligands, catalysts, and small-molecule therapeutics.
2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine structure
933730-49-5 structure
Product Name:2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine
CAS No:933730-49-5
MF:C11H16N2
MW:176.258142471313
MDL:MFCD22066215
CID:5611802
PubChem ID:112489474
Update Time:2025-05-25

2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-8191578
    • 2-(1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-amine
    • 933730-49-5
    • 2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine
    • MDL: MFCD22066215
    • Inchi: 1S/C11H16N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9,13H,5-8,12H2
    • InChI Key: XXNKXCSTZATWSN-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2CC(CCN)C1

Computed Properties

  • Exact Mass: 176.131348519g/mol
  • Monoisotopic Mass: 176.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38Ų

2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine Pricemore >>

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Additional information on 2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine

2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine: A Comprehensive Overview

The compound 2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine (CAS No. 933730-49-5) is a structurally unique organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of tetrahydroquinoline derivatives, which have been extensively studied due to their diverse biological activities and applications in drug design. The tetrahydroquinolinyl group is a key feature of this molecule, contributing to its stability and reactivity in different chemical environments.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine through various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions, which allow for the efficient construction of the tetrahydroquinoline framework. This method has been optimized to achieve high yields and excellent stereochemical control, making it a preferred route for large-scale production.

The ethanamine moiety in this compound plays a crucial role in its functional properties. The amino group (-NH2) is highly reactive and can participate in various biochemical processes, such as hydrogen bonding and enzymatic interactions. This makes 2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine a promising candidate for applications in medicinal chemistry. For instance, recent studies have highlighted its potential as a lead compound in the development of new anti-inflammatory agents.

In terms of pharmacokinetics, 2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine exhibits favorable absorption and bioavailability profiles. Preclinical studies have demonstrated that this compound can cross biological membranes efficiently, making it suitable for systemic delivery. Furthermore, its metabolic stability has been evaluated using advanced analytical techniques such as liquid chromatography-mass spectrometry (LCMS), revealing that it undergoes minimal phase I metabolism in vitro.

The structural versatility of 2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine has also led to its exploration in materials science. Researchers have investigated its ability to form self-assembled monolayers (SAMs) on various substrates, which could find applications in nanotechnology and surface engineering. These findings underscore the compound's potential beyond traditional pharmaceutical applications.

From a synthetic perspective, the preparation of 2-(1,2,3,Tetrahydroquinolinyl)ethanamine involves a multi-step process that combines principles from organic synthesis and catalysis. The use of chiral catalysts has been particularly beneficial in ensuring enantioselective formation of the tetrahydroquinoline ring system. This approach not only enhances the purity of the final product but also aligns with green chemistry principles by minimizing waste generation.

In conclusion, 2-(1,2,Tetrahydroquinolinyl)ethanamine (CAS No. 933730 - 49 -5 ) stands out as a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in both academia and industry. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in advancing modern chemical science.

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